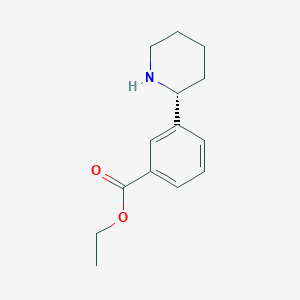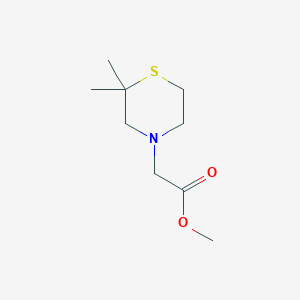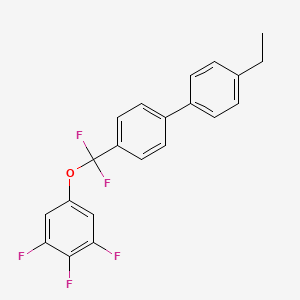
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H15F7O. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is primarily used in the field of materials science, particularly in the development of liquid crystal materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride and triethylamine trihydrofluoride salt in ethyl acetate. The reaction is typically carried out at 65°C for six hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various fluorinated biphenyl derivatives, while substitution reactions may produce different substituted biphenyl compounds .
Scientific Research Applications
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of liquid crystal materials for electronic displays.
Mechanism of Action
The mechanism of action of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propylbiphenyl
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluorobiphenyl
Uniqueness
What sets 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl apart from similar compounds is its specific arrangement of fluorine atoms and the presence of an ethyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C21H15F5O |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-[[4-(4-ethylphenyl)phenyl]-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C21H15F5O/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25,26)27-17-11-18(22)20(24)19(23)12-17/h3-12H,2H2,1H3 |
InChI Key |
DGMLJXZLVWOMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




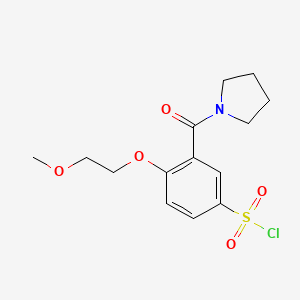
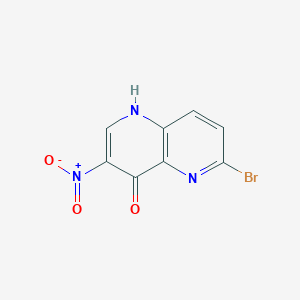
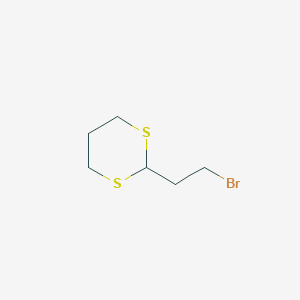
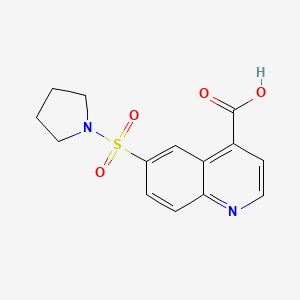
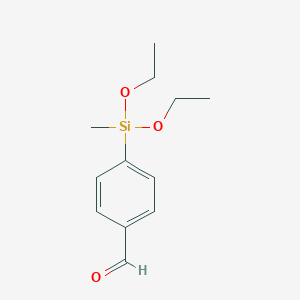
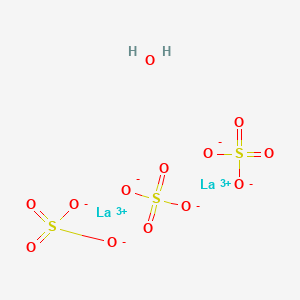
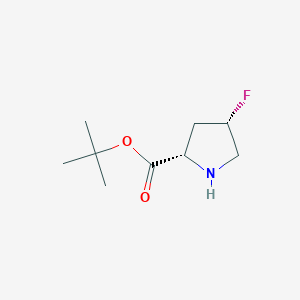
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
